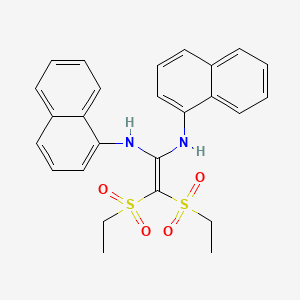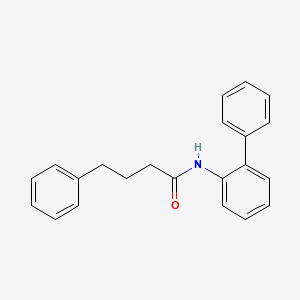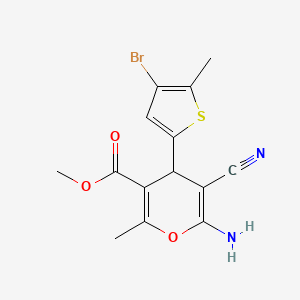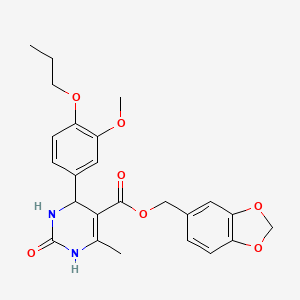
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine, also known as BESN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BESN is a versatile compound that has been used in various scientific studies, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine exerts its effects by binding to metal ions and forming stable complexes. The complex formation between this compound and metal ions results in a change in the fluorescence properties of this compound. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to selectively bind to metal ions, making it a useful tool for detecting metal ions in biological samples. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
実験室実験の利点と制限
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has several advantages in lab experiments. It is a relatively simple compound to synthesize, making it readily available for use in scientific research. This compound has also been shown to have high selectivity for metal ions, making it a useful tool for detecting metal ions in biological samples. However, this compound has some limitations in lab experiments. It has limited solubility in aqueous solutions, which can limit its use in some applications.
将来の方向性
There are several future directions for 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine research. One potential direction is the development of new this compound derivatives with improved properties, such as increased solubility in aqueous solutions. Another potential direction is the use of this compound as a potential anti-cancer agent, which requires further investigation. Additionally, this compound can be used as a chiral selector in chromatography, and further research can be conducted to explore its potential applications in this field.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in the field of scientific research due to its unique properties. It has been used in various scientific studies, including biochemistry, pharmacology, and medicinal chemistry. This compound has several advantages in lab experiments, such as its relative ease of synthesis and high selectivity for metal ions. However, it also has some limitations, such as limited solubility in aqueous solutions. There are several future directions for this compound research, including the development of new derivatives with improved properties and the exploration of its potential applications as a chiral selector in chromatography and as a potential anti-cancer agent.
合成法
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine is synthesized by reacting 2-naphthylamine with ethyl sulfonic acid in the presence of a catalyst. The product is then reacted with ethylenediamine to obtain this compound. The synthesis method of this compound is relatively simple and straightforward, making it an attractive compound for scientific research.
科学的研究の応用
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has been widely used in various scientific studies due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. This compound has also been used as a chiral selector in chromatography and as a ligand in metal-catalyzed reactions. Additionally, this compound has been used as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
2,2-bis(ethylsulfonyl)-1-N,1-N'-dinaphthalen-1-ylethene-1,1-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S2/c1-3-33(29,30)26(34(31,32)4-2)25(27-23-17-9-13-19-11-5-7-15-21(19)23)28-24-18-10-14-20-12-6-8-16-22(20)24/h5-18,27-28H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDLQUXHBDFMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(=C(NC1=CC=CC2=CC=CC=C21)NC3=CC=CC4=CC=CC=C43)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methyl-7-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4890719.png)

amino]benzamide](/img/structure/B4890727.png)
![5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4890731.png)


![1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4890757.png)
![methyl 4-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4890760.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide](/img/structure/B4890775.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)